2-[3-oxo-3-(2-phenylmorpholino)propyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Overview
Description
2-[3-oxo-3-(2-phenylmorpholino)propyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[3,4-c]pyridine core, which is fused with a morpholine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-3-(2-phenylmorpholino)propyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of a pyrrolo[3,4-c]pyridine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-oxo-3-(2-phenylmorpholino)propyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or amine-substituted compounds.
Scientific Research Applications
2-[3-oxo-3-(2-phenylmorpholino)propyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential analgesic and sedative properties.
Pharmacology: It has shown promise in the development of new drugs targeting specific receptors in the central nervous system.
Biology: The compound is used in research to study its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-[3-oxo-3-(2-phenylmorpholino)propyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating their activity and leading to analgesic and sedative effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound affects neurotransmitter release and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
- Indole derivatives
Uniqueness
2-[3-oxo-3-(2-phenylmorpholino)propyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other similar compounds, it has shown a higher potency in analgesic and sedative activities . Additionally, its ability to modulate specific receptors in the central nervous system makes it a valuable compound for further research and drug development .
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[3-oxo-3-(2-phenylmorpholin-4-yl)propyl]pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C20H19N3O4/c24-18(22-10-11-27-17(13-22)14-4-2-1-3-5-14)7-9-23-19(25)15-6-8-21-12-16(15)20(23)26/h1-6,8,12,17H,7,9-11,13H2 |
InChI Key |
NBOVOVNVKWBIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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